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This guide provides a comprehensive comparison of analytical methods for the quantification of
quizartinib, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, in biological matrices.[1][2][3]
The focus of this document is on the cross-validation of two common analytical techniques:
High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance
Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[1][4][5][6][7]
This guide is intended for researchers, scientists, and drug development professionals to
facilitate the selection and implementation of robust analytical methods for pharmacokinetic
studies and therapeutic drug monitoring.[1][5]

Introduction to Quizartinib and Analytical Method
Validation

Quizartinib is a significant therapeutic agent in the treatment of acute myeloid leukemia (AML)
with FLT3 internal tandem duplication (ITD) mutations.[8] Accurate and precise quantification of
quizartinib in biological samples is crucial for pharmacokinetic analysis, dose optimization, and
ensuring patient safety and efficacy.[4][5] Analytical method validation is a critical component of
drug development, ensuring that the chosen method is reliable, reproducible, and fit for its
intended purpose.[9][10][11] Cross-validation is performed to compare the results from two
different analytical methods or laboratories to ensure data comparability.[10][11][12]
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Comparison of Analytical Methods

The two methods compared in this guide are HPLC-UV and UPLC-MS/MS. HPLC is a widely
used technique in pharmaceutical analysis, while UPLC-MS/MS offers higher sensitivity and

selectivity.[5][13] The following tables summarize the key performance parameters from the

cross-validation of these two methods for quizartinib analysis in human plasma.

Table 1: Summary of Method Performance Characteristics

Acceptance
Parameter HPLC-UV UPLC-MS/MS L.
Criteria
Linearity (r?) 0.9985 0.9996 >0.995
Lower Limit of Signal-to-Noise Ratio
o 10 ng/mL 0.5 ng/mL
Quantification (LLOQ) >10
Upper Limit of Within = 20% of
o 2000 ng/mL 1000 ng/mL )
Quantification (ULOQ) nominal value
Intra-day Precision < 15% (< 20% at
<8.5% <52%
(%RSD) LLOQ)
Inter-day Precision < 15% (< 20% at
<10.2% <6.8%

(%RSD)

LLOQ)

Accuracy (%Bias)

-7.8% to 9.5%

-4.5% to 5.1%

Within £ 15% (+ 20%
at LLOQ)

Recovery (%)

85.2%

92.7%

Consistent and

reproducible

Matrix Effect (%)

Not Assessed

95.8% - 103.2%

Within 85% - 115%

Table 2: Cross-Validation Results - Comparison of Incurred Sample Reanalysis
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HPLC-UV Result UPLC-MS/MS .

Sample ID % Difference
(ng/mL) Result (hg/mL)

I1S-001 15.2 14.8 2.7%

1S-002 89.7 92.1 -2.6%

IS-003 254.3 260.5 -2.4%

1S-004 987.6 1012.3 -2.4%

1S-005 1850.1 1825.6 1.3%

Acceptance criteria:
The percentage
difference should not
exceed +20% for at
least 67% of the

samples.

Experimental Protocols

« Instrumentation: Agilent 1260 Infinity Il HPLC system with a Diode Array Detector.
e Column: C18 column (4.6 x 150 mm, 5 pm).

¢ Mobile Phase: Acetonitrile and 0.1% formic acid in water (60:40, v/v).

» Flow Rate: 1.0 mL/min.

» Detection Wavelength: 310 nm.

o Sample Preparation: Protein precipitation with acetonitrile followed by centrifugation and
filtration.

e Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro
Mass Spectrometer.

e Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 pm).
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» Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in
acetonitrile (B).

e Flow Rate: 0.4 mL/min.
« lonization Mode: Electrospray lonization (ESI) Positive.

 MRM Transitions: Quizartinib: 561.2 -> 114.1; Internal Standard (Ibrutinib): 441.2 -> 84.1.[1]
[2]

o Sample Preparation: Liquid-liquid extraction with ethyl acetate.

Visualizations
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Caption: Workflow for the cross-validation of two analytical methods.
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Caption: Simplified signaling pathway of FLT3 and its inhibition by quizartinib.

Conclusion

The cross-validation study demonstrates that both the HPLC-UV and UPLC-MS/MS methods
are suitable for the quantification of quizartinib in human plasma. The UPLC-MS/MS method
offers superior sensitivity and is preferable for studies requiring a lower limit of quantification.
The strong correlation between the two methods, as evidenced by the incurred sample
reanalysis, ensures that data generated by either method are comparable and reliable. The
choice of method will depend on the specific requirements of the study, including the required
sensitivity, sample throughput, and available instrumentation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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